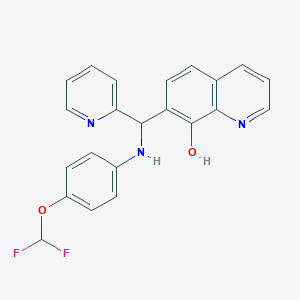![molecular formula C22H32FN5O4 B12163992 tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B12163992.png)
tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate: is a compound with a complex structure. Let’s break it down:
Tert-butyl: Refers to the tert-butyl group (tert-butyl isobutyl group), which provides steric hindrance and stability.
4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate: This mouthful of a name describes the specific arrangement of functional groups on the piperazine ring.
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Typically, pharmaceutical companies keep such information confidential.
Chemical Reactions Analysis
Reactions::
Amidation: Formation of the amide bond between the glycine and piperazine moieties.
Carbonylation: Introduction of the carbonyl group (C=O) during amidation.
Substitution: Incorporation of the fluorophenyl group via nucleophilic aromatic substitution.
Amidation: Use of coupling agents (e.g., EDC, HATU) and base (e.g., DIPEA) in organic solvents.
Fluorophenyl Substitution: Nucleophilic aromatic substitution with a fluorophenyl halide (e.g., 4-fluorobenzyl chloride).
Major Products:: The desired product is tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate .
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Potential as a drug candidate due to its structural features.
Protein Degradation Research: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, leading to protein degradation. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
While direct analogs are scarce, related compounds include:
1-Boc-4-AP: An intermediate in fentanyl synthesis.
1-Boc-piperazine: A simpler derivative.
1-Boc-4-(4-formylphenyl)piperazine: A precursor in organic synthesis.
Properties
Molecular Formula |
C22H32FN5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H32FN5O4/c1-22(2,3)32-21(31)28-14-10-26(11-15-28)19(29)16-24-20(30)27-12-8-25(9-13-27)18-6-4-17(23)5-7-18/h4-7H,8-16H2,1-3H3,(H,24,30) |
InChI Key |
YBJXHTWWDXBNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163920.png)


![3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12163942.png)
![N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12163947.png)
![2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12163950.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide](/img/structure/B12163958.png)
![N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B12163965.png)
![4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163967.png)
![N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12163973.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B12163976.png)
![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12163985.png)
![4-(6-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B12163999.png)
